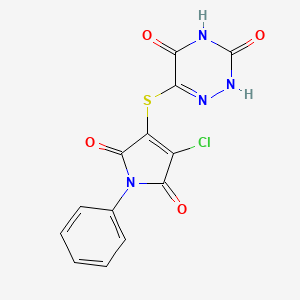
6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The unique structure of this compound, featuring a triazine ring and a pyrrole moiety, suggests potential for interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Moiety: Starting with a phenyl-substituted pyrrole precursor, chlorination can be achieved using reagents like thionyl chloride.
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate nitrile and amine precursors.
Thioether Formation: The final step involves the coupling of the chlorinated pyrrole with the triazine ring through a thioether linkage, often using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrole moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazine derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Triazine derivatives have been studied for their ability to inhibit enzymes and modulate biological pathways, suggesting possible applications in treating diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable triazine ring structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrole moiety might enhance binding affinity to certain biological targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione: can be compared with other triazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of a triazine ring with a chlorinated pyrrole moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
IUPAC Name |
6-(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O4S/c14-7-8(23-10-9(19)15-13(22)17-16-10)12(21)18(11(7)20)6-4-2-1-3-5-6/h1-5H,(H2,15,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQFZWEBBEVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)SC3=NNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
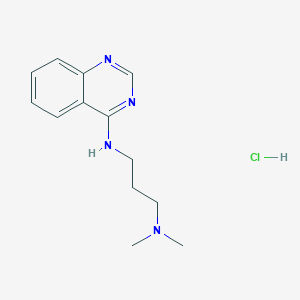
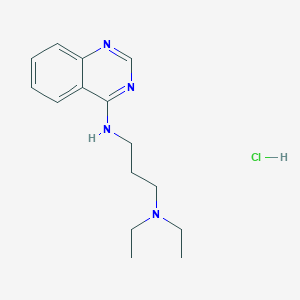
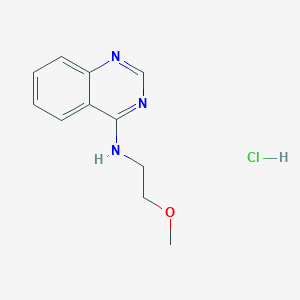
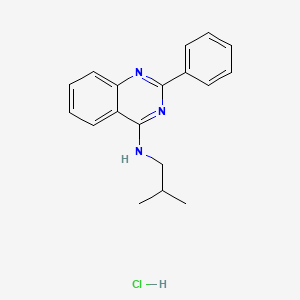
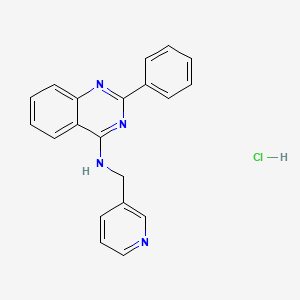
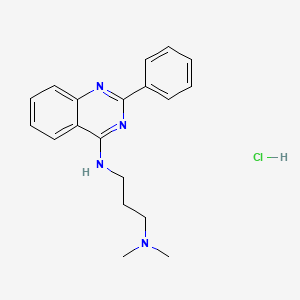
![2-{[(4-Bromo-2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7739247.png)
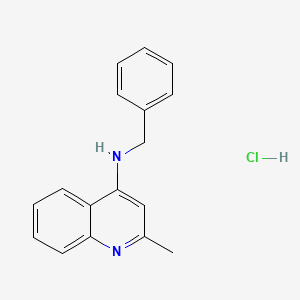
![1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone](/img/structure/B7739272.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile](/img/structure/B7739279.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(Z)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B7739281.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'~1~-[(Z)-1-(2-methoxy-1-naphthyl)methylidene]acetohydrazide](/img/structure/B7739287.png)
![N'-[(Z)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE](/img/structure/B7739288.png)
![8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B7739297.png)
